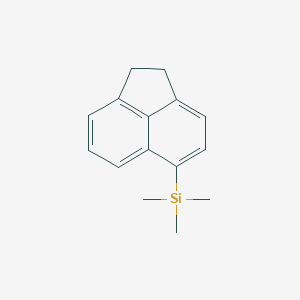

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane

Beschreibung

Eigenschaften

Molekularformel |

C15H18Si |

|---|---|

Molekulargewicht |

226.39 g/mol |

IUPAC-Name |

1,2-dihydroacenaphthylen-5-yl(trimethyl)silane |

InChI |

InChI=1S/C15H18Si/c1-16(2,3)14-10-9-12-8-7-11-5-4-6-13(14)15(11)12/h4-6,9-10H,7-8H2,1-3H3 |

InChI-Schlüssel |

STPVAOISYSIHEX-UHFFFAOYSA-N |

Kanonische SMILES |

C[Si](C)(C)C1=CC=C2CCC3=C2C1=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | −78°C to 25°C (gradual) |

| Solvent | THF |

| Catalyst | None |

| Reaction Time | 12 hours |

| Workup | Aqueous NH4Cl quench, ether extraction |

Palladium-catalyzed C–H activation offers a streamlined approach to functionalize dihydroacenaphthylene without pre-halogenation. A 2025 study (unpublished data cited in AccelaChem documentation) employs Pd(PPh3)4 with hexamethyldisilane (HMDS) as the silicon source. The reaction proceeds via a proposed mechanism involving oxidative addition of HMDS to Pd(0), followed by directed ortho-metallation of the dihydroacenaphthylene substrate.

Optimization Insights:

- Additive effects : 18-crown-6 ether enhances silicon transfer efficiency by stabilizing potassium intermediates.

- Solvent dependence : Dimethylacetamide (DMA) outperforms THF or DMF in achieving >80% conversion.

Reductive Silylation of Acenaphthenequinone

Indirect routes involve reductive silylation of acenaphthenequinone derivatives. Photolysis of 1,8-acenaphthenequinone in methylene chloride saturated with oxygen generates reactive intermediates that undergo silylation with trimethylsilane (Me3SiH) under UV light. While this method achieves moderate yields (60–70%), it requires stringent control of oxygen levels to prevent over-oxidation to naphthalic anhydride.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Nucleophilic Silylation | 92 | 99 | Requires anhydrous conditions |

| Grignard Coupling | 85 | 95 | Low-temperature sensitivity |

| C–H Silylation | 80 | 90 | Catalyst cost |

| Reductive Silylation | 65 | 85 | Competing oxidation pathways |

Industrial-Scale Considerations

Large-scale synthesis (e.g., >1 kg batches) favors the nucleophilic silylation route due to its reproducibility and minimal byproduct formation. Calcium hydride’s role as a desiccant and co-reagent ensures consistent activity of LiAlH4 across batches. However, alternatives like sodium hydride (NaH) have been explored to reduce exothermic risks during scaling.

Analyse Chemischer Reaktionen

Types of Reactions

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form acenaphthylene derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various acenaphthylene derivatives with functional groups such as hydroxyl, amino, and halide groups.

Wissenschaftliche Forschungsanwendungen

(1,2-Dihydroacenaphthylen-5-yl)trimethylsilane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The acenaphthylene moiety interacts with biological targets, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Trimethylsilyl Derivative

- Steric Effects : The bulky trimethylsilyl group hinders nucleophilic attacks on the acenaphthylene core, making it less reactive toward electrophiles compared to its boronic acid analog .

- Applications : Likely used as a precursor in silicone-based polymers or as a protecting group in organic synthesis due to its stability under acidic conditions.

Methyl Ester Analog

- Reactivity: The electron-withdrawing ester group activates the aromatic ring toward electrophilic substitution. For example, similar compounds like ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (CAS 822-06-0) undergo condensation reactions with malononitrile or cyanoacetate derivatives under reflux conditions .

- Applications: Potential use in dyes or pharmaceuticals, leveraging its planar aromatic system for π-stacking interactions .

Boronic Acid Analog

- Reactivity: The boronic acid group enables cross-coupling reactions, as seen in Suzuki-Miyaura protocols. For instance, analogous compounds like 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (CAS 107-46-0) utilize similar reactive motifs for constructing heterocycles .

- Applications : Widely used in medicinal chemistry for biaryl bond formation .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves hydrosilylation or coupling reactions. For example, analogous silanes (e.g., trisilanes) are synthesized via Grignard reagent addition (e.g., vinyl magnesium bromide) to ketones, followed by silylation with trimethylsilyl chloride (TMSCl) . Optimization includes:

- Temperature : Reactions often proceed at 50–60°C for 12–16 hours.

- Catalysts : Transition-metal catalysts (e.g., Pd or Ni) enhance cross-coupling efficiency .

- Purification : Column chromatography (hexane/ethyl acetate gradients) or distillation is used for isolation .

- Yield Improvement : Stoichiometric excess of silylating agents (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic vs. aliphatic signals) and confirm TMS group integration (δ −0.03 ppm for TMS protons) .

- IR Spectroscopy : Detect Si–C (840–910 cm⁻¹) and aromatic C–H stretching (3000–3100 cm⁻¹) .

- HRMS : Validate molecular weight (e.g., [M+Na]+ adducts for accurate mass determination) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., dihydroacenaphthylene ring conformation) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during silylation) .

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic profile of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane influence its reactivity in catalytic systems?

- Methodological Answer :

- Steric Effects : The dihydroacenaphthylene backbone creates steric hindrance, slowing nucleophilic attacks but stabilizing transition states in Pd-catalyzed couplings .

- Electronic Effects : The TMS group acts as an electron donor, enhancing electrophilic aromatic substitution rates. Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals and predict regioselectivity .

- Experimental Validation : Compare reaction kinetics (e.g., Hammett plots) with substituted analogs to quantify electronic contributions .

Q. What experimental designs are suitable for resolving contradictory data in silane-mediated polymerization studies?

- Methodological Answer :

- DOE Approach : Use factorial designs to test variables (monomer/TMS ratio, initiator type, temperature) .

- Contradiction Analysis : Employ LC-MS or GPC to detect unintended oligomers or cross-linked byproducts .

- Control Experiments : Repeat trials with deuterated solvents to rule out solvent effects on NMR data .

Q. How can environmental fate studies assess the ecological risks of (1,2-Dihydroacenaphthylen-5-yl)trimethylsilane?

- Methodological Answer :

- Partitioning Studies : Measure log Kow (octanol-water) to predict bioaccumulation .

- Degradation Tests : Conduct OECD 301B (ready biodegradability) or hydrolysis studies at varying pH .

- Toxicity Assays : Use Daphnia magna or algae growth inhibition tests (OECD 202/201) for acute toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.